molecular formula C8H5N4NaO2 B2922599 Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate CAS No. 2378503-27-4

Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B2922599
CAS RN: 2378503-27-4
M. Wt: 212.144
InChI Key: WWKANSKUADUHPF-UHFFFAOYSA-M
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Description

“Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate” is a compound that belongs to the 1,2,4-triazole family. Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors . They also exhibit a broad spectrum of pharmacological action .


Synthesis Analysis

The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . This reaction results in a novel 1,2,4-triazole intermediate .


Molecular Structure Analysis

The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound exhibits potent anti-inflammation activity in vitro . An egg albumin denaturation assay to assess the anti-inflammatory effect of the synthesized compound showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 µg/mL) compared to 81.3% for Aspirin as standard drug .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate derivatives have been synthesized as new precursors to produce biologically active heterocycles. These compounds, including 1,2,4-triazole derivatives, have demonstrated antimicrobial activity and potential as surface active agents (El-Sayed, 2006).

Material Science and Luminescence

  • Thermal and Spectroscopic Properties : The study of light lanthanides (III) complexes with pyridine-2,5-dicarboxylic acid revealed the formation of sodium salts and hydrated complexes. These complexes show significant thermal stability and spectroscopic properties, offering insights into the design of materials with specific thermal and optical characteristics (Rzączyńska et al., 2010).

  • Photoluminescence Properties : A family of d(10) coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand was studied for central-metal exchange and improved catalytic activity. These polymers exhibit notable photoluminescence properties, highlighting their potential in photonic applications (Wang et al., 2016).

Catalysis

  • Catalytic Applications in Water/Organic Solvent Biphasic Systems : The use of a water-soluble pyridyl-triazole ligand in combination with ruthenium and iridium has shown effectiveness in catalyzing the hydrogenation of CC and CO double bonds. This application demonstrates the ligand's utility in facilitating catalytic reactions in biphasic systems, offering a sustainable approach to chemical synthesis (Paganelli et al., 2015).

properties

IUPAC Name

sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2.Na/c13-8(14)7-10-6(11-12-7)5-3-1-2-4-9-5;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKANSKUADUHPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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